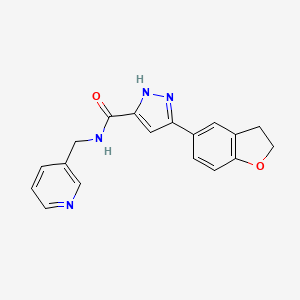

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at position 5 with a 2,3-dihydro-1-benzofuran group and at position 3 with a carboxamide linked to a pyridin-3-ylmethyl moiety. Its molecular formula is C₁₈H₁₅N₃O₂, with a molecular weight of 305.34 g/mol (inferred from structural analogs in ). The compound’s design likely targets enzymes or receptors sensitive to heterocyclic frameworks, such as kinase inhibitors or protease modulators .

Properties

Molecular Formula |

C18H16N4O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c23-18(20-11-12-2-1-6-19-10-12)16-9-15(21-22-16)13-3-4-17-14(8-13)5-7-24-17/h1-4,6,8-10H,5,7,11H2,(H,20,23)(H,21,22) |

InChI Key |

JJXNJYFLYAGUFO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

Reagents :

-

Substrate : Ethyl 3-(2,3-dihydrobenzofuran-5-yl)acrylate (1.0 equiv).

-

Reaction : Reflux with hydrazine hydrate in ethanol (8 hours).

-

Work-up : Neutralization with HCl, filtration, and recrystallization (ethanol/water).

-

Yield : 70–78% for 5-(2,3-dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid.

1,3-Dipolar Cycloaddition

Reagents :

-

Substrate : 2,3-Dihydrobenzofuran-5-ylacetylene (1.0 equiv).

-

Diazo reagent : Ethyl diazoacetate (1.2 equiv).

-

Catalyst : Zn(OTf)₂ (10 mol%).

-

Solvent : DCM, 25°C, 4 hours.

-

Yield : 82% for pyrazole-3-carboxylate intermediate.

Carboxamide Functionalization

The pyridin-3-ylmethyl group is introduced via amide coupling between the pyrazole-3-carboxylic acid and pyridin-3-ylmethanamine.

Activation and Coupling

Reagents :

-

Pyrazole-3-carboxylic acid (1.0 equiv).

-

Pyridin-3-ylmethanamine (1.2 equiv).

Protocol :

-

Activation : Carboxylic acid (1.0 equiv) treated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF (0.1 M).

-

Coupling : Add pyridin-3-ylmethanamine (1.2 equiv), stir at RT for 12 hours.

-

Work-up : Dilute with ethyl acetate, wash with NaHCO₃ and brine.

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 1:1).

-

Yield : 65–72%.

Catalytic and Solvent Optimization

Recent advancements emphasize green chemistry and catalytic efficiency :

Purification and Characterization

Final compounds are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water). Characterization includes:

-

¹H/¹³C NMR : Confirmation of pyrazole (δ 6.8–7.2 ppm) and benzofuran (δ 4.2–4.5 ppm, OCH₂).

-

HRMS : Calculated for C₁₈H₁₆N₄O₂ [M+H]⁺: 320.1273; Found: 320.1276.

-

HPLC : Purity >98%.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features and properties of the target compound and analogs from the literature:

Key Contrasts

Substituent Position : The target’s dihydrobenzofuran at position 5 (vs. position 3 in ) may optimize steric compatibility with target binding pockets .

Heterocyclic Influence : Pyridine (target) vs. oxazole () or thiophene () alters electronic properties and hydrogen-bonding capacity.

Synthetic Complexity : Target compound synthesis avoids low-yield steps seen in 7f (), suggesting better scalability .

Research Findings and Implications

While direct biological data for the target compound is unavailable, structural analogs provide insights:

- Dihydrobenzofuran Advantage : Partial saturation in the benzofuran ring (target) may reduce cytotoxicity compared to fully unsaturated systems (e.g., BH51582 in , which has a trifluoromethylphenyl group linked to higher reactivity) .

- Pyridine vs. Sulfonyl Groups : The pyridin-3-ylmethyl group (target) likely improves aqueous solubility over sulfonamide-containing analogs (e.g., BH51538), critical for oral bioavailability .

Biological Activity

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 254.33 g/mol. It features a unique structure that includes a benzofuran ring and a pyrazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1153744-84-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran ring through cyclization and the introduction of the pyrazole ring via condensation reactions. Controlled temperatures and specific catalysts are essential to ensure high yields and purity during synthesis.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has shown promise in various pharmacological studies:

- Anti-inflammatory Activity : In studies involving carrageenan-induced paw edema models, compounds similar to this pyrazole derivative demonstrated significant anti-inflammatory effects, comparable to standard drugs like diclofenac .

- Anti-cancer Potential : The pyrazole scaffold has been associated with the inhibition of cancer cell proliferation. For instance, derivatives have been synthesized that target specific kinases involved in cancer progression .

- Antimicrobial Activity : Compounds with similar structures have exhibited activity against various bacterial strains, suggesting that this derivative may also possess antimicrobial properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. Its structural features allow it to bind effectively to these targets, potentially inhibiting or activating their functions.

Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory activity of pyrazole derivatives, one compound exhibited over 84% inhibition in paw edema compared to 86% inhibition by diclofenac after three hours post-administration . This suggests that similar compounds may have therapeutic potential in treating inflammatory conditions.

Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing pyrazole derivatives with antimicrobial properties found that certain compounds were effective against E. coli and S. aureus. The presence of specific functional groups enhanced their activity significantly .

Q & A

Q. Q: What are the standard synthetic routes and characterization methods for 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide?

A: The synthesis typically involves multi-step reactions:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic/basic conditions .

- Functionalization : Introducing the dihydrobenzofuran and pyridinylmethyl groups via alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Carboxamide linkage : Activated carboxylic acid intermediates (e.g., using EDC/HOBt) react with amines.

Q. Characterization :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions .

- Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

- HPLC ensures purity (>95%) .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole-carboxamide synthesis?

A: Key strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substitutions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in SNAr reactions .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps (e.g., Grignard additions) .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 2h) .

Basic Biological Activity Screening

Q. Q: What in vitro assays are recommended for initial biological activity screening of this compound?

A: Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Kinase assays (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Anti-inflammatory potential : COX-2 inhibition ELISA .

Advanced Mechanistic and Interaction Studies

Q. Q: How can molecular docking and dynamics simulations elucidate target interactions?

A:

- Docking software (AutoDock Vina) : Predict binding modes to targets like kinases or GPCRs using crystal structures (PDB: 4GD) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories with AMBER force fields .

- Validation : Compare with experimental SAR data from analogs (e.g., substituent effects on IC₅₀) .

Analytical Techniques for Structural Confirmation

Q. Q: What advanced techniques resolve ambiguities in structural elucidation?

A:

- X-ray crystallography : Determines absolute configuration (e.g., analogous compounds in ) .

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity .

- DFT calculations : Predict vibrational spectra (IR) and compare with experimental data .

Addressing Data Contradictions in Biological Activity

Q. Q: How should researchers reconcile conflicting reports on this compound’s biological efficacy?

A:

- Dose-response validation : Repeat assays across multiple cell lines with standardized protocols .

- Metabolic stability testing : Use liver microsomes to rule out pharmacokinetic variability .

- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield inconsistencies .

Experimental Design for Pharmacological Studies

Q. Q: What statistical designs are suitable for in vivo efficacy studies?

A:

- Randomized block design : Assign treatment groups to control for covariates (e.g., weight, age) .

- Dose-ranging studies : Use 3-4 dose levels to establish ED₅₀ and toxicity thresholds .

- Positive/Negative controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls .

Synthesis and Evaluation of Structural Analogs

Q. Q: How can researchers design and prioritize pyrazole-carboxamide analogs for SAR studies?

A:

- Core modifications : Vary substituents on the dihydrobenzofuran (e.g., electron-withdrawing groups) or pyridinylmethyl moiety .

- Bioisosteric replacement : Replace the benzofuran with thiophene or indole rings to assess tolerance .

- High-throughput screening : Use 96-well plates to test 50-100 analogs for activity against primary targets .

Mechanistic Insights via Isotopic Labeling

Q. Q: What isotopic labeling strategies track metabolic pathways or target engagement?

A:

- ¹⁴C/³H labeling : Incorporate isotopes at the carboxamide or benzofuran moiety for ADME studies .

- Click chemistry : Attach fluorescent probes (e.g., BODIPY) via alkyne-azide cycloaddition to visualize cellular uptake .

Toxicity and Safety Profiling

Q. Q: What methodologies assess long-term toxicity and off-target effects?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.